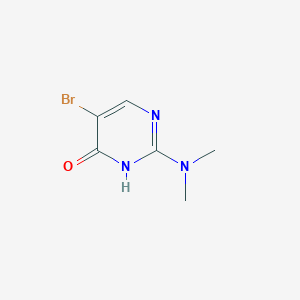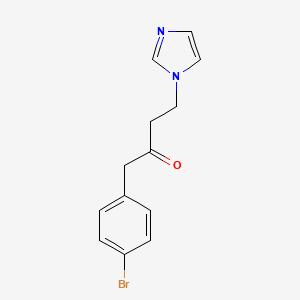
1-(4-Bromophenyl)-4-imidazol-1-ylbutan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Bromophenyl)-4-imidazol-1-ylbutan-2-one is an organic compound that features a bromophenyl group and an imidazole ring
Métodos De Preparación
The synthesis of 1-(4-Bromophenyl)-4-imidazol-1-ylbutan-2-one typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromobenzyl bromide and imidazole.
Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF).
Procedure: The 4-bromobenzyl bromide is reacted with imidazole under reflux conditions to form the desired product.
Purification: The product is purified using column chromatography to obtain a high-purity compound.
Industrial production methods may involve scaling up the reaction using continuous flow reactors to ensure consistent quality and yield.
Análisis De Reacciones Químicas
1-(4-Bromophenyl)-4-imidazol-1-ylbutan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The imidazole ring can undergo oxidation to form N-oxides or reduction to form imidazolines.
Coupling Reactions: The compound can participate in Suzuki or Heck coupling reactions to form biaryl derivatives.
Common reagents used in these reactions include palladium catalysts for coupling reactions and oxidizing agents like hydrogen peroxide for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(4-Bromophenyl)-4-imidazol-1-ylbutan-2-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antifungal, and antibacterial activities.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Materials Science: It is explored for its potential use in the development of new materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 1-(4-Bromophenyl)-4-imidazol-1-ylbutan-2-one involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting enzyme activity. Additionally, the bromophenyl group can interact with hydrophobic pockets in proteins, influencing their function. These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
1-(4-Bromophenyl)-4-imidazol-1-ylbutan-2-one can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)-4-imidazol-1-ylbutan-2-one: This compound has a chlorine atom instead of bromine, which can affect its reactivity and biological activity.
1-(4-Fluorophenyl)-4-imidazol-1-ylbutan-2-one: The presence of a fluorine atom can enhance the compound’s stability and lipophilicity.
1-(4-Methylphenyl)-4-imidazol-1-ylbutan-2-one: The methyl group can influence the compound’s electronic properties and its interaction with biological targets.
The uniqueness of this compound lies in its specific combination of the bromophenyl group and the imidazole ring, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C13H13BrN2O |
|---|---|
Peso molecular |
293.16 g/mol |
Nombre IUPAC |
1-(4-bromophenyl)-4-imidazol-1-ylbutan-2-one |
InChI |
InChI=1S/C13H13BrN2O/c14-12-3-1-11(2-4-12)9-13(17)5-7-16-8-6-15-10-16/h1-4,6,8,10H,5,7,9H2 |
Clave InChI |
HMTSNPXAZGRFEU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CC(=O)CCN2C=CN=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


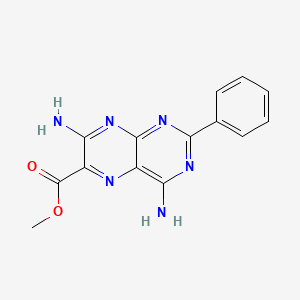
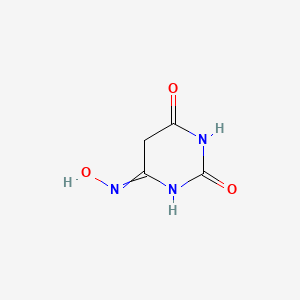
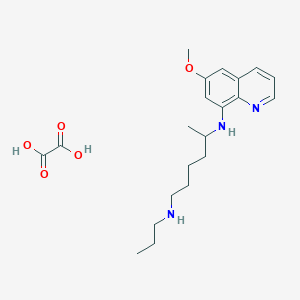
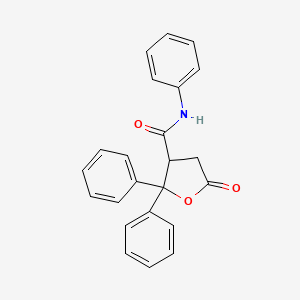
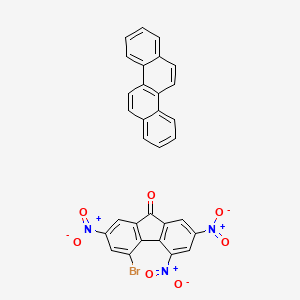
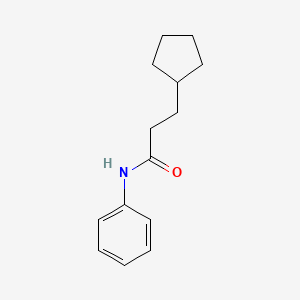
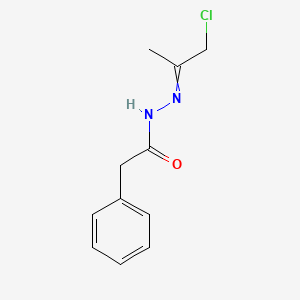
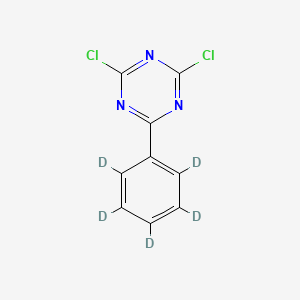

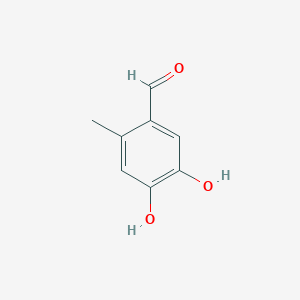
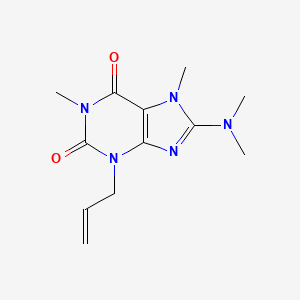
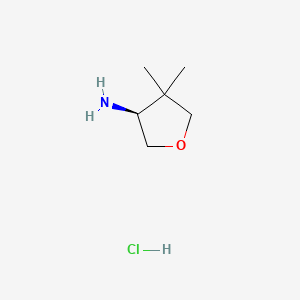
![2-[(3-Phenyloxiran-2-yl)carbonyl]phenyl 4-methylbenzenesulfonate](/img/structure/B14009953.png)
